N4-Hydroxymethyl Hydrochlorothiazide

Pharmaceutical impurity profiling LC-MS method development Quality control

Generic drug manufacturers often lack well-characterized impurity standards for formaldehyde adducts in hydrochlorothiazide, risking ANDA rejection. N4-Hydroxymethyl Hydrochlorothiazide (CAS 1216599-78-8), a 1:1 formaldehyde adduct, offers distinct chromatographic separation and unique MS detection, enabling accurate quantification in HPLC/LC-MS methods. • Facilitates method validation with distinct retention time and ionization properties. • Supports regulatory submissions with comprehensive characterization data. • Available as a reference standard for QC monitoring in commercial production.

Molecular Formula C8H10ClN3O5S2
Molecular Weight 327.754
CAS No. 1216599-78-8
Cat. No. B565315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Hydroxymethyl Hydrochlorothiazide
CAS1216599-78-8
Molecular FormulaC8H10ClN3O5S2
Molecular Weight327.754
Structural Identifiers
SMILESC1NS(=O)(=O)C2=CC(=C(C=C2N1CO)Cl)S(=O)(=O)N
InChIInChI=1S/C8H10ClN3O5S2/c9-5-1-6-8(2-7(5)18(10,14)15)19(16,17)11-3-12(6)4-13/h1-2,11,13H,3-4H2,(H2,10,14,15)
InChIKeyHPPIFDULMJZMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Hydroxymethyl Hydrochlorothiazide Overview


N4-Hydroxymethyl Hydrochlorothiazide (CAS 1216599-78-8), chemically 6-chloro-4-(hydroxymethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, is a structurally characterized impurity of the thiazide diuretic hydrochlorothiazide . This compound arises as a 1:1 formaldehyde adduct during the synthesis or degradation of the parent drug substance . It is designated as Hydrochlorothiazide Impurity 17 and is primarily utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial production [1].

Category Impurity reference standard
Workflow AMV, impurity profiling, QC
Regulatory context ANDA and commercial production support

Why N4-Hydroxymethyl Hydrochlorothiazide Cannot Be Substituted


Substituting N4-Hydroxymethyl Hydrochlorothiazide with other hydrochlorothiazide-related impurities (e.g., 4-amino-6-chloro-1,3-benzenedisulfonamide, chlorothiazide) or even the parent drug is scientifically invalid due to its distinct chemical structure and specific formation pathway [1]. As a 1:1 formaldehyde adduct , it possesses unique chromatographic properties and a different molecular weight (327.77 g/mol) compared to hydrochlorothiazide (297.74 g/mol) [2] and other common impurities. These differences directly impact retention time, ionization efficiency, and detection specificity in LC-MS and HPLC methods, rendering generic impurity standards unsuitable for accurate quantification and method validation.

Distinct adduct stoichiometry
The 1:1 formaldehyde adduct structure differs from the 2:1 adduct, affecting retention time and detection, so other adducts are not direct replacements.
Pharmacopeial impurity mismatch
EP Impurity B is a specified impurity with a defined limit, but it is structurally distinct from Impurity 17 and cannot validate methods for process-related adducts.
Chromatographic differentiation from chlorothiazide
A 32.05 g/mol molecular weight difference and distinct elution profile mean chlorothiazide reference standards may lead to misidentification in impurity profiling.

N4-Hydroxymethyl Hydrochlorothiazide: Differentiation from Analogs


Identity & Purity vs. 2:1 Adduct Impurity

N4-Hydroxymethyl Hydrochlorothiazide is a 1:1 formaldehyde adduct of hydrochlorothiazide, whereas the recurring unknown impurity isolated and characterized by Franolic et al. [1] is a 2:1 adduct. The 2:1 adduct impurity was present in 16 of 19 lots of hydrochlorothiazide drug substance from five different manufacturers at concentrations ranging from 0.02 to 1.1% (area%), exceeding the USP 0.1% threshold [1]. The distinct stoichiometry of the 1:1 adduct (m/z ~328) versus the 2:1 adduct (m/z ~626) directly impacts their chromatographic retention and mass spectrometric detection, necessitating the use of the specific 1:1 adduct standard for accurate identification and quantification in impurity profiling methods.

Identity vs. 2:1 Adduct
Cross-study comparable
2:1 adduct: 0.02–1.1% (area%) in 84% of tested lots (16/19). 1:1 adduct concentration data not reported.
Method context: Distinct stoichiometry mandates a separate reference standard for accurate identification.
HPLC-UV analysis across 19 lots from multiple manufacturers.
Pharmaceutical impurity profiling LC-MS method development Quality control

Regulatory Classification vs. EP Impurity B

N4-Hydroxymethyl Hydrochlorothiazide is designated as Hydrochlorothiazide Impurity 17 and is distinct from EP Impurity B (4-amino-6-chloro-1,3-benzenedisulfonamide, CAS 121-30-2) [1]. While EP Impurity B is a specified impurity with a defined acceptance criterion (NMT 0.5% in the EP monograph for hydrochlorothiazide), Impurity 17 is a process-related impurity that can be used as a reference standard for method development and validation with traceability to USP or EP standards . The EP method for impurity determination in hydrochlorothiazide resolves Impurity A, B, and C with relative retention times (RRT) of 0.9, 0.5, and 1.2, respectively, but does not include Impurity 17 [2].

Classification vs. EP Impurity B
Class-level inference
Impurity 17 is not a specified impurity in EP/USP. EP Impurity B has a defined limit of NMT 0.5%.
Context-dependent: Supports method development for process-related impurities not covered by compendial methods.
Impurity 17 may be used with traceability to pharmacopeial standards.
Regulatory compliance Pharmacopeial standards ANDA submission

Structural & Chromatographic Differentiation vs. Chlorothiazide

N4-Hydroxymethyl Hydrochlorothiazide differs fundamentally from chlorothiazide (CAS 58-94-5), a known impurity of hydrochlorothiazide [1]. Chlorothiazide has a molecular weight of 295.72 g/mol and lacks the hydroxymethyl group present in N4-Hydroxymethyl Hydrochlorothiazide (327.77 g/mol) [2]. In the Franolic et al. study, chlorothiazide was resolved as a known impurity alongside the 2:1 adduct, demonstrating that the hydroxymethyl adducts are chromatographically distinct [1]. The gradient elution method used acetonitrile-water mobile phase, and the unknown impurity (2:1 adduct) eluted later than both chlorothiazide and 4-amino-6-chloro-1,3-benzenedisulfonamide [1].

Structure vs. Chlorothiazide
Class-level inference
Molecular weight difference of 32.05 g/mol compared to chlorothiazide. Distinct elution order in gradient HPLC.
Analytical context: A specific reference standard is needed to prevent co-elution and misidentification.
Method: acetonitrile-water gradient elution.
Chromatographic separation Impurity identification LC-MS method validation

Analytical Suitability: Reference Standard vs. In-House Synthesis

Commercially sourced N4-Hydroxymethyl Hydrochlorothiazide (Hydrochlorothiazide Impurity 17) is supplied with comprehensive characterization data, including certificate of analysis, HPLC purity, and structural confirmation by NMR and MS, ensuring compliance with regulatory guidelines for ANDA submissions [1]. In contrast, in-house synthesized material requires extensive characterization and validation, which can delay method development. Suppliers such as SynZeal and AquigenBio offer this impurity with possible traceability to USP or EP standards [1]. While specific purity values are not standardized across vendors, typical specifications for impurity reference standards are ≥95% (HPLC) .

Reference Standard Fit
Data to verify
Commercially available with COA, HPLC purity, NMR and MS confirmation. Typical specification: ≥95% (HPLC).
Procurement context: Pre-characterized standards may reduce method development time compared to in-house synthesis.
Vendor specifications may vary; review COA for lot-specific data.
Reference standard procurement Regulatory compliance Method validation

N4-Hydroxymethyl Hydrochlorothiazide Applications


AMV for Impurity Profiling

N4-Hydroxymethyl Hydrochlorothiazide is an essential reference standard for developing and validating HPLC or LC-MS methods to detect and quantify process-related impurities in hydrochlorothiazide drug substance and finished products. Its distinct retention time and mass spectrometric properties, as highlighted in the comparative data against the 2:1 adduct [1] and chlorothiazide [2], enable accurate peak identification and system suitability testing.

QC Release Testing & Stability Studies

In QC laboratories, this compound serves as a reference marker for monitoring the presence of the 1:1 formaldehyde adduct in hydrochlorothiazide batches. While not a specified impurity in current USP/EP monographs, its availability as a characterized standard supports stability-indicating method development to assess potential degradation pathways involving formaldehyde [1][3].

ANDA Regulatory Submissions

For generic drug manufacturers, providing comprehensive impurity profiling data is a critical component of ANDA submissions. N4-Hydroxymethyl Hydrochlorothiazide, supplied with full characterization and possible traceability to pharmacopeial standards , enables sponsors to demonstrate control over this process-related impurity, thereby supporting regulatory approval.

Reference Standard for Monograph Development

As regulatory agencies and pharmacopeias evolve to include new impurities, N4-Hydroxymethyl Hydrochlorothiazide may become a candidate for a future USP or EP reference standard. Its current commercial availability as Impurity 17 [3] allows early adopters to establish in-house methods ahead of official monograph updates, providing a competitive advantage in quality control.

Application
Selection Property
Validation Focus
Impurity profiling method validation
1:1 adduct standard for retention time and MS specificity
Method context verification against 2:1 adduct and chlorothiazide
QC release and stability testing
Reference marker for formaldehyde-adduct monitoring
Stability-indicating method development
ANDA regulatory data package
Characterized standard for process-impurity control
Lot-specific COA and pharmacopeial traceability review
Future monograph readiness
Candidate reference standard for new impurities
In-house method establishment prior to official updates
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